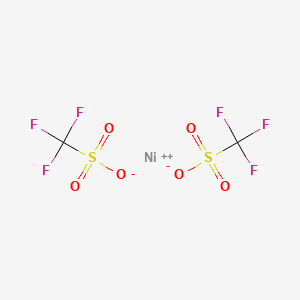

Nickel(II) Trifluoromethanesulfonate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

nickel(2+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Ni/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRSDIJOUNNFMZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6NiO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431327 | |

| Record name | Nickel(II) Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60871-84-3 | |

| Record name | Nickel(II) Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICKEL(II) TRIFLUOROMETHANESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel(II) triflate (Ni(OTf)₂). This compound is a versatile and powerful Lewis acid catalyst increasingly employed in organic synthesis, particularly in cross-coupling reactions relevant to drug discovery and development. Its utility stems from its high reactivity, solubility in a range of organic solvents, and relative stability.

Synthesis of Nickel(II) Trifluoromethanesulfonate

The most common and straightforward synthesis of anhydrous this compound involves the reaction of nickel(II) carbonate with an excess of trifluoromethanesulfonic acid.[1] This method is advantageous due to the formation of volatile byproducts (water and carbon dioxide), which are easily removed.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a well-ventilated fume hood, nickel(II) carbonate is slowly added in small portions to an excess of trifluoromethanesulfonic acid with stirring. The reaction is exothermic and produces carbon dioxide gas.

-

Reaction Completion: After the addition is complete and the effervescence has ceased, the reaction mixture is gently heated on a water bath to ensure the complete reaction of the nickel carbonate and to begin the removal of water.[1]

-

Isolation of the Product: The resulting solution is filtered to remove any unreacted starting material. The filtrate is then concentrated by heating to evaporate the excess water and trifluoromethanesulfonic acid.[1]

-

Purification and Drying: The concentrated solution is cooled, leading to the precipitation of the pale green solid this compound. The solid is collected by centrifugation or filtration and initially dried at a temperature below 100 °C.[1] For the preparation of the anhydrous salt, further drying is performed under reduced pressure at 100 °C for 8 hours.[1]

Below is a workflow diagram illustrating the synthesis process.

Physicochemical Properties

Anhydrous this compound is a pale green solid.[1] It is hygroscopic and should be handled and stored in an inert atmosphere to prevent hydration.[1]

| Property | Value | Reference |

| Molecular Formula | C₂F₆NiO₆S₂ | [2] |

| Molecular Weight | 356.83 g/mol | [2] |

| Appearance | Pale green solid | [1] |

| Melting Point | 100-106 °C | [1][3] |

| Solubility | Soluble in methanol, acetonitrile (B52724), DMF, and formamide. Partially soluble in water. | [1][4] |

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and suitability for its intended applications. The following are key characterization techniques and their expected results.

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by the characteristic vibrations of the trifluoromethanesulfonate (triflate) anion.

| Wavenumber (cm⁻¹) | Assignment |

| ~1250-1280 | ν_as(SO₃) - Asymmetric SO₃ stretch |

| ~1150-1170 | ν(CF₃) - CF₃ stretch |

| ~1030 | ν_s(SO₃) - Symmetric SO₃ stretch |

| ~760 | δ(SO₃) - SO₃ deformation |

| ~640 | ν(S-C) - S-C stretch |

| ~575 | δ(CF₃) - CF₃ deformation |

| ~520 | δ(O-S-O) - O-S-O deformation |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the hydration state of the salt.

The UV-Vis spectrum of this compound in solution is characteristic of an octahedral Ni(II) complex, typically showing weak d-d transitions. In acetonitrile, for instance, Ni(II) complexes often exhibit absorption bands in the visible and near-infrared regions. A representative UV-Vis spectrum of a Ni(II) complex in acetonitrile shows a maximum absorbance peak (λmax) around 396 nm.[5]

| Solvent | λmax (nm) |

| Acetonitrile | ~396 |

Thermal Analysis

Thermogravimetric analysis provides information about the thermal stability and decomposition of the compound. For hydrated forms of this compound, TGA will show a stepwise loss of water molecules followed by the decomposition of the anhydrous salt at higher temperatures. The anhydrous salt is reported to be stable up to 600 °C.[1] The decomposition of hydrated nickel salts typically occurs in distinct steps, with the loss of water of hydration occurring at lower temperatures, followed by the decomposition of the anhydrous salt to nickel oxide at higher temperatures.[6][7]

Structural Characterization

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an effective pre-catalyst for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide. The generally accepted mechanism for nickel-catalyzed Suzuki-Miyaura reactions involves a Ni(0)/Ni(II) catalytic cycle.

The diagram below illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using a Ni(II) pre-catalyst.

Cycle Description:

-

Reduction: The Ni(II) pre-catalyst is reduced in situ to the active Ni(0) species.

-

Oxidative Addition: The Ni(0) complex undergoes oxidative addition with the organohalide (Ar-X) to form a Ni(II) intermediate.

-

Transmetalation: The organoboron reagent (R-B(OR)₂), activated by a base, transfers the organic group (R) to the nickel center, forming a new Ni(II) species and displacing the halide.

-

Reductive Elimination: The two organic groups (Ar and R) on the nickel center couple and are eliminated as the final product (Ar-R), regenerating the active Ni(0) catalyst.

Safety and Handling

This compound is irritating to the skin, eyes, and respiratory tract. It is also hygroscopic.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container under an inert atmosphere.[1]

References

- 1. Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. cetjournal.it [cetjournal.it]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (PDF) Crystal Structures of Trifluoromethanesulfonato [research.amanote.com]

In-Depth Technical Guide on the Crystal Structure Analysis of Nickel(II) Trifluoromethanesulfonate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Nickel(II) trifluoromethanesulfonate (B1224126), often referred to as Nickel(II) triflate or Ni(OTf)₂. Due to the limited availability of public crystallographic data for Nickel(II) trifluoromethanesulfonate, this document presents a detailed, generalized experimental protocol for the synthesis, crystallization, and X-ray diffraction analysis applicable to such compounds. To fulfill the need for quantitative structural data, this guide utilizes the well-characterized crystal structure of Nickel(II) nitrate (B79036) hexahydrate, --INVALID-LINK--₂, as a closely related proxy. The structural parameters of this proxy are presented in detailed tables to serve as a valuable reference for understanding the coordination chemistry and crystal packing of simple hydrated Nickel(II) salts. This guide is intended to equip researchers with the foundational knowledge and practical insights required for the structural elucidation of similar metal-organic compounds.

Introduction

This compound is a versatile Lewis acid catalyst employed in a wide array of organic transformations. Its efficacy in catalyzing carbon-carbon and carbon-heteroatom bond formations has made it a compound of significant interest in synthetic chemistry and drug development. A thorough understanding of its solid-state structure is paramount for elucidating structure-activity relationships, optimizing reaction conditions, and designing novel catalysts.

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which collectively govern the physicochemical properties of the material.

This guide outlines the typical workflow for a comprehensive crystal structure analysis, from material synthesis to data interpretation and visualization. While specific crystallographic data for Ni(OTf)₂ is not publicly available at the time of this publication, the presented protocols and the analysis of the proxy compound, Nickel(II) nitrate hexahydrate, offer a robust framework for researchers in the field.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a nickel(II) salt, such as nickel(II) carbonate or nickel(II) chloride, with trifluoromethanesulfonic acid.

Materials:

-

Nickel(II) carbonate (NiCO₃) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, a stoichiometric amount of Nickel(II) carbonate is slowly added to a stirred aqueous solution of trifluoromethanesulfonic acid. The addition should be portion-wise to control the effervescence of carbon dioxide.

-

The reaction mixture is gently heated to approximately 60-80 °C to ensure the complete dissolution of the nickel salt and to drive the reaction to completion.

-

The resulting green solution is filtered to remove any unreacted starting material or solid impurities.

-

The filtrate is concentrated by rotary evaporation under reduced pressure to obtain a viscous solution or a solid residue.

-

The crude product is washed with a minimal amount of cold ethanol followed by diethyl ether to remove any residual acid and water.

-

The resulting solid is dried under high vacuum for several hours to yield anhydrous this compound as a pale green or yellow powder.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

Methods:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetonitrile, ethanol, or a mixed solvent system) is left undisturbed in a loosely covered vial, allowing for the slow evaporation of the solvent and the gradual formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

The instrument, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, displacement parameters, and other structural details.

Data Presentation: Analysis of a Proxy Compound

As a representative example of a simple hydrated Nickel(II) salt, the crystal structure of Nickel(II) nitrate hexahydrate, --INVALID-LINK--₂, is presented below. In this structure, the nickel ion is octahedrally coordinated by six water molecules, and the nitrate ions act as counter-anions.

Table 1: Crystallographic Data for Nickel(II) Nitrate Hexahydrate

| Parameter | Value |

| Chemical Formula | H₁₂N₂NiO₁₂ |

| Formula Weight | 290.80 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.136 |

| b (Å) | 12.043 |

| c (Å) | 8.356 |

| α (°) | 90 |

| β (°) | 102.32 |

| γ (°) | 90 |

| Volume (ų) | 602.8 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.60 |

Table 2: Selected Bond Lengths and Angles for Ni(H₂O)₆₂

| Bond | Length (Å) | Angle | Angle (°) |

| Ni1 - O1W | 2.057(2) | O1W - Ni1 - O2W | 90.4(1) |

| Ni1 - O2W | 2.062(2) | O1W - Ni1 - O3W | 89.6(1) |

| Ni1 - O3W | 2.048(2) | O2W - Ni1 - O3W | 90.1(1) |

Note: Data presented is for a representative structure of a hydrated Nickel(II) salt and serves as an illustrative example.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described in this guide.

Understanding the Lewis Acidity of Nickel(II) Trifluoromethanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) trifluoromethanesulfonate (B1224126), Ni(OTf)₂, is a versatile and widely utilized Lewis acid catalyst in modern organic synthesis. Its efficacy stems from the strong electron-withdrawing nature of the two trifluoromethanesulfonate (triflate) anions, which significantly enhances the electrophilicity of the nickel(II) center. This heightened Lewis acidity allows for the activation of a diverse range of substrates, facilitating numerous synthetic transformations, including carbon-hydrogen (C-H) bond functionalization, cross-coupling reactions, and asymmetric catalysis.[1] This technical guide provides a comprehensive overview of the Lewis acidity of Ni(OTf)₂, detailing the methodologies for its quantification, experimental protocols, and its role in a key catalytic cycle.

Quantitative Assessment of Lewis Acidity

Two common methods for quantifying Lewis acidity are the Gutmann-Beckett method, which determines the Acceptor Number (AN), and the calculation of Fluoride (B91410) Ion Affinity (FIA).

-

Gutmann-Beckett Method: This experimental technique utilizes a Lewis base probe, typically triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon coordination to the Lewis acid.[2][3] The interaction of the Lewis basic oxygen atom of Et₃PO with the acidic metal center causes a downfield shift in the ³¹P NMR spectrum, which is then used to calculate the Acceptor Number (AN). A higher AN value corresponds to a stronger Lewis acid.[3]

-

Fluoride Ion Affinity (FIA): FIA is a computational method that quantifies the Lewis acidity by calculating the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[4][5] A more positive FIA value indicates a stronger Lewis acid.

Table 1: Comparative Lewis Acidity Data

Since explicit Gutmann-Beckett or FIA values for Ni(OTf)₂ were not found, the following table provides data for other relevant Lewis acids to offer a comparative context.

| Lewis Acid | Method | Value | Reference(s) |

| For Comparison | |||

| TiCl₄ | Gutmann-Beckett (AN) | 70 | [6] |

| AlCl₃ | Gutmann-Beckett (AN) | 87 | [6] |

| B(C₆F₅)₃ | Gutmann-Beckett (AN) | 82 | [6] |

| BF₃ | Gutmann-Beckett (AN) | 89 | [6] |

| Planar Nickel Porphyrin | FIA (calculated) | 73.2 kJ mol⁻¹ | [7] |

| Zn(OTf)₂ | FLA (LAU) | 30.37 | [5] |

| Sc(OTf)₃ | FLA (LAU) | 30.37 | [5] |

Note: AN = Acceptor Number; FIA = Fluoride Ion Affinity; FLA = Fluorescent Lewis Adduct method, LAU = Lewis Acidity Units. The FLA method is another technique for determining Lewis acidity.

Experimental Protocols

Detailed experimental protocols for the determination of the Lewis acidity of Ni(OTf)₂ are not explicitly available. However, based on established methodologies for other metal triflates, the following generalized protocols can be adapted.

Protocol 1: Determination of Acceptor Number by the Gutmann-Beckett Method (³¹P NMR Titration)

This protocol describes a general procedure for determining the Acceptor Number of a metal triflate like Ni(OTf)₂ using ³¹P NMR spectroscopy.

Materials:

-

Anhydrous Ni(OTf)₂

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, deuterated solvent (e.g., acetonitrile-d₃, dichloromethane-d₂)

-

NMR tubes

-

Microsyringes

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of Stock Solutions (under inert atmosphere):

-

Prepare a stock solution of a known concentration of Et₃PO (e.g., 0.01 M) in the chosen anhydrous, deuterated solvent.

-

Prepare a stock solution of a known concentration of anhydrous Ni(OTf)₂ (e.g., 0.1 M) in the same solvent.

-

-

NMR Sample Preparation:

-

In an NMR tube, place a precise volume of the Et₃PO stock solution.

-

Record the ³¹P NMR spectrum of the free Et₃PO solution. This will serve as the reference chemical shift (δ₀).

-

-

Titration:

-

Incrementally add small, precise volumes of the Ni(OTf)₂ stock solution to the NMR tube containing the Et₃PO solution.

-

After each addition, thoroughly mix the solution and record the ³¹P NMR spectrum.

-

Continue the additions until a significant downfield shift in the ³¹P signal is observed, or until the signal broadening becomes excessive.

-

-

Data Analysis:

-

Plot the change in the ³¹P chemical shift (Δδ = δobs - δ₀) as a function of the molar ratio of [Ni(OTf)₂]/[Et₃PO].

-

The Acceptor Number (AN) can be calculated from the limiting chemical shift at high concentrations or by fitting the titration data to an appropriate binding model.[8]

-

Protocol 2: Relative Lewis Acidity Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general method for assessing the relative Lewis acidity of Ni(OTf)₂ by competitive ligand binding studies using ESI-MS.

Materials:

-

Anhydrous Ni(OTf)₂

-

A set of reference Lewis bases (ligands, L¹, L², etc.) with varying basicities (e.g., substituted phosphine (B1218219) oxides, pyridines).

-

Anhydrous solvent suitable for ESI-MS (e.g., acetonitrile, nitromethane).

-

ESI-mass spectrometer.

Procedure:

-

Solution Preparation:

-

Prepare a solution of Ni(OTf)₂ at a known concentration in the chosen anhydrous solvent.

-

Prepare solutions of two different Lewis base ligands (L¹ and L²) at known concentrations.

-

-

Competitive Binding Experiment:

-

Mix the Ni(OTf)₂ solution with an equimolar mixture of the two ligands, L¹ and L².

-

Allow the solution to equilibrate.

-

-

ESI-MS Analysis:

-

Infuse the resulting solution directly into the ESI-mass spectrometer.

-

Acquire the positive ion mode mass spectrum.

-

Identify the peaks corresponding to the complexes [Ni(OTf)(L¹)]⁺, [Ni(OTf)(L²)]⁺, and potentially mixed-ligand complexes.

-

-

Data Interpretation:

-

The relative intensities of the mass spectral peaks for the different ligand-bound nickel complexes are indicative of the relative binding affinities of the ligands to the Ni(II) center.

-

By comparing a series of ligands with known basicities, a relative Lewis acidity scale can be established.[8][9][10] More sophisticated analyses can involve tandem mass spectrometry (MS/MS) to determine the bond dissociation energies of the nickel-ligand complexes.[11]

-

Catalytic Role of Ni(OTf)₂ in C-H Bond Functionalization

Ni(OTf)₂ is a highly effective catalyst for the directed C-H functionalization of various organic molecules. A prominent example is the alkylation of the ortho-C-H bond of benzamides bearing an 8-aminoquinoline (B160924) directing group. The Lewis acidity of the Ni(II) center is crucial for the coordination of the substrate and subsequent activation of the C-H bond.

Proposed Catalytic Cycle for Ni(OTf)₂-Catalyzed C-H Alkylation

The following diagram illustrates a plausible catalytic cycle for the Ni(OTf)₂-catalyzed alkylation of an 8-aminoquinoline-directed benzamide (B126) with an alkyl bromide.

Caption: Proposed catalytic cycle for the Ni(OTf)₂-catalyzed ortho-C-H alkylation of a benzamide.

This catalytic cycle is initiated by the coordination of the bidentate 8-aminoquinoline directing group of the benzamide substrate to the Lewis acidic Ni(OTf)₂ center. This is followed by a base-assisted cyclometalation step, where the ortho-C-H bond is activated to form a five-membered nickelacycle intermediate. Oxidative addition of an alkyl bromide to this Ni(II) complex generates a transient Ni(IV) intermediate. Finally, reductive elimination from the Ni(IV) species forges the new carbon-carbon bond, releases the alkylated product, and regenerates the active Ni(II) catalyst. The strong Lewis acidity of the Ni(II) center is essential for the initial substrate coordination and for promoting the subsequent steps of the catalytic cycle.

Conclusion

Nickel(II) trifluoromethanesulfonate is a powerful Lewis acid catalyst with broad applications in organic synthesis. While specific quantitative measures of its Lewis acidity are not widely reported, its catalytic activity underscores its significant electrophilic character. The methodologies outlined in this guide provide a framework for the experimental and computational assessment of its Lewis acidity. The illustrated catalytic cycle for C-H alkylation highlights the crucial role of the Lewis acidic nickel center in substrate activation and catalysis. Further research to quantify the Lewis acidity of Ni(OTf)₂ and to explore its utility in novel synthetic transformations will undoubtedly continue to be a fruitful area of investigation for researchers and professionals in drug development and chemical synthesis.

References

- 1. Nickel-Catalyzed C–H Bond Functionalization Utilizing an N,N′-Bidentate Directing Group [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: Solubility of Nickel(II) Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel triflate (Ni(OTf)₂), in various organic solvents. Understanding the solubility of this versatile Lewis acid catalyst is crucial for its application in organic synthesis, catalysis, and materials science. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solubility assessment.

Core Data: Solubility of Nickel(II) Trifluoromethanesulfonate

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data at 25 °C.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | 25 | 113[1] |

| Acetonitrile | 25 | 58.7[1] |

| N,N-Dimethylformamide | 25 | 40.4[1] |

| Formamide | 25 | 23.9[1] |

| Ethanol | 25 | 20.9[1] |

Note: this compound is generally described as being soluble in polar solvents.[2][3][4] It is partly soluble in water and is hygroscopic.[5][6]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a representative methodology for determining the equilibrium solubility of a solid, such as this compound, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[7]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a constant temperature to achieve a saturated solution in equilibrium with the solid phase.

Materials and Equipment:

-

This compound (anhydrous)

-

High-purity organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-OES, or HPLC)

-

Inert atmosphere glovebox or Schlenk line (recommended due to the hygroscopic nature of the salt)

Procedure:

-

Preparation of Solvent: Ensure the organic solvent is of high purity and anhydrous, as water content can significantly affect solubility. Degassing the solvent may be necessary for certain applications.

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial or flask. The excess solid is crucial to ensure that equilibrium is established with the solid phase.

-

Record the exact mass of the salt added.

-

Add a known volume or mass of the organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant rate. The agitation ensures efficient mixing and facilitates the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period. The time required to reach equilibrium can vary depending on the solvent, temperature, and particle size of the solute. A common practice is to agitate for 24 to 72 hours.[7] To confirm equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of Nickel(II) in the diluted solution using a suitable analytical technique. For a nickel salt, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly accurate method for quantifying the metal ion concentration. Alternatively, UV-Vis spectrophotometry can be used if a suitable chromophore is present or can be formed.

-

Prepare a calibration curve using standard solutions of known this compound concentrations in the same solvent.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

Data Expression:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent, molarity (mol/L), or molality (mol/kg).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound in various organic solvents.

Caption: A logical workflow for determining the solubility of a compound.

References

- 1. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Stability of Nickel(II) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel(II) triflate (Ni(OTf)₂), is a versatile Lewis acid catalyst employed in a wide range of organic transformations. Its efficacy and selectivity in catalysis are intrinsically linked to its thermal stability. Understanding the thermal behavior of both its anhydrous and hydrated forms is paramount for its safe handling, storage, and application in various chemical processes, including those in drug development where precise temperature control is critical. This technical guide provides a comprehensive overview of the thermal stability of Nickel(II) trifluoromethanesulfonate, detailing its decomposition pathways, relevant quantitative data, and the experimental protocols for its thermal analysis.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂F₆NiO₆S₂ |

| Molecular Weight | 356.83 g/mol |

| Appearance | Pale green solid[1] |

| Melting Point | 100-106 °C[1] |

| Hydrated Form | Commonly exists as Ni(CF₃SO₃)₂·6H₂O |

Thermal Stability and Decomposition Pathway

The thermal stability of this compound is significantly influenced by its hydration state. The anhydrous form exhibits high thermal stability, while the hexahydrated form undergoes a multi-step decomposition process.

Anhydrous this compound

Anhydrous this compound is a thermally robust compound. Studies have shown that it does not decompose at temperatures below 600 °C.[1] This high thermal stability makes it suitable for use in high-temperature reactions where a Lewis acid catalyst is required.

This compound Hexahydrate (Ni(CF₃SO₃)₂·6H₂O)

The hydrated form of this compound undergoes a multi-step decomposition, primarily involving dehydration followed by the decomposition of the anhydrous salt. The final solid residue of the thermal decomposition is Nickel(II) oxide (NiO).[2]

A proposed mechanism for the thermal decomposition of Ni(CF₃SO₃)₂·6H₂O involves a five-step process:[2]

-

Dehydration (Step 1): Loss of three water molecules to form the trihydrate.

-

Dehydration (Step 2): Loss of one water molecule to form the dihydrate.

-

Dehydration (Step 3): Loss of the remaining two water molecules to form the anhydrous salt.

-

Decomposition of Anhydrous Salt (Step 4): Initial decomposition of the anhydrous this compound.

-

Final Decomposition (Step 5): Further decomposition to yield the final product, NiO.

The gaseous products evolved during the decomposition of the trifluoromethanesulfonate anion are expected to include sulfur oxides (SOₓ) and fluorinated carbon compounds.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound hexahydrate.

Thermogravimetric Analysis (TGA) Data for Ni(CF₃SO₃)₂·6H₂O

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Species Lost |

| 1 | 22 - 147 | 11.6 | 3 H₂O |

| 2 | 147 - 202 | 3.9 | 1 H₂O |

| 3 | 202 - 443 | 7.8 | 2 H₂O |

| 4 | 443 - 581 | 38.2 | Decomposition of Anhydrous Salt |

| 5 | 581 - 896 | 22.1 | Final Decomposition to NiO |

Data sourced from De Souza, M. A., de Souza, A. G., & Paiva-Santos, C. O. (2008). Thermal and kinetic study of nickel trifluoromethanesulphonate, trifluoroacetate (B77799) and acetate. Journal of Thermal Analysis and Calorimetry, 93(3), 959-964.

Differential Scanning Calorimetry (DSC) Data for Ni(CF₃SO₃)₂·6H₂O

| Peak | Temperature (°C) | Process |

| Endothermic Peak 1 | 125 | Dehydration |

| Endothermic Peak 2 | 175 | Dehydration |

| Endothermic Peak 3 | 350 | Decomposition |

Data interpreted from the DSC curve in De Souza, M. A., de Souza, A. G., & Paiva-Santos, C. O. (2008).

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

-

Instrument: Shimadzu TGA-50H system or equivalent.

-

Sample Mass: Approximately 5-10 mg.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Dynamic nitrogen (N₂) atmosphere.

-

Flow Rate: 50 mL/min (0.83 cm³/s).

-

Heating Rate: 10.2 °C/min (0.17 K/s).

-

Temperature Range: Ambient to 1000 °C.

Differential Scanning Calorimetry (DSC)

-

Instrument: Shimadzu DSC-50H equipment or equivalent.

-

Sample Mass: Approximately 2-5 mg.

-

Crucible: Aluminum or platinum crucible, hermetically sealed if possible to observe dehydration steps clearly.

-

Atmosphere: Dynamic nitrogen (N₂) atmosphere.

-

Flow Rate: 50 mL/min (0.83 cm³/s).

-

Heating Rate: 10.2 °C/min (0.17 K/s).

-

Temperature Range: Ambient to 600 °C (or higher, depending on the instrument's capabilities and the desired information).

Visualizations

Proposed Thermal Decomposition Pathway of Ni(CF₃SO₃)₂·6H₂O

Caption: Proposed multi-step thermal decomposition of this compound hexahydrate.

Experimental Workflow for Thermal Analysis

Caption: General workflow for the thermal analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound. The anhydrous form is highly stable, withstanding temperatures up to 600 °C. In contrast, the hexahydrated form undergoes a well-defined, multi-step decomposition, beginning with dehydration and culminating in the formation of Nickel(II) oxide. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers and professionals in drug development and other scientific fields, enabling the safe and effective use of this important catalyst. Further investigations employing evolved gas analysis techniques such as TGA-MS or TGA-FTIR are recommended to definitively identify the gaseous byproducts and further elucidate the decomposition mechanism.

References

An In-depth Technical Guide to the Preparation of Anhydrous Nickel(II) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of anhydrous Nickel(II) trifluoromethanesulfonate (B1224126), a versatile Lewis acid catalyst used in a variety of organic transformations. Two primary methodologies are detailed: the synthesis of a hydrated precursor from nickel(II) carbonate followed by thermal dehydration, and the direct synthesis from nickel metal. This document offers detailed experimental protocols, quantitative data, and characterization information to assist researchers in the preparation of this important chemical compound.

Introduction

Nickel(II) trifluoromethanesulfonate, also known as nickel(II) triflate or Ni(OTf)₂, is a powerful and versatile Lewis acid catalyst.[1] Its applications in organic synthesis are extensive, including C-H bond functionalization, asymmetric transformations, and carbon-carbon bond-forming reactions. The anhydrous form of this salt is particularly crucial for reactions that are sensitive to moisture. This guide outlines the most common and effective methods for the preparation of anhydrous Ni(OTf)₂.

Synthesis Methodologies

There are two primary routes for the preparation of anhydrous this compound:

-

Method 1: Synthesis of hydrated this compound from nickel(II) carbonate and subsequent dehydration.

-

Method 2: Direct synthesis of anhydrous this compound from nickel powder.

The following sections provide detailed experimental protocols for each method.

Method 1: Synthesis from Nickel(II) Carbonate and Dehydration

This method involves two main stages: the synthesis of the hydrated salt and its subsequent dehydration.

2.1.1. Stage 1: Synthesis of Hydrated this compound

The reaction of nickel(II) carbonate with an excess of trifluoromethanesulfonic acid yields the hydrated nickel(II) triflate. The excess acid ensures the complete conversion of the carbonate.

Experimental Protocol:

-

In a well-ventilated fume hood, carefully add a stoichiometric excess of trifluoromethanesulfonic acid (CF₃SO₃H) to a suspension of nickel(II) carbonate (NiCO₃) in deionized water. The reaction is exothermic and will produce carbon dioxide gas.

-

Stir the mixture at room temperature until the evolution of gas ceases and a clear green solution is obtained.

-

Filter the solution to remove any unreacted nickel carbonate or other insoluble impurities.

-

Concentrate the filtrate by heating on a water bath to facilitate the crystallization of the hydrated salt upon cooling.

-

Cool the concentrated solution to room temperature and then in an ice bath to maximize the precipitation of the pale green solid.

-

Isolate the hydrated this compound crystals by filtration or centrifugation.

-

Wash the crystals with a small amount of cold deionized water to remove any residual acid.

-

Dry the crystals at a temperature below 100°C to remove surface moisture.

2.1.2. Stage 2: Dehydration of Hydrated this compound

The hydrated salt is then subjected to thermal dehydration under reduced pressure to yield the anhydrous compound.

Experimental Protocol:

-

Place the partially dried hydrated this compound in a suitable flask.

-

Heat the flask to 100°C under reduced pressure (vacuum).[1]

-

Maintain these conditions for 8 hours to ensure the complete removal of water molecules.[1]

-

After 8 hours, allow the flask to cool to room temperature under vacuum before introducing an inert gas such as nitrogen or argon.

-

The resulting pale green solid is anhydrous this compound.

Method 2: Direct Synthesis from Nickel Powder

Anhydrous metal triflates can also be prepared directly from the corresponding metal powder. This method, often facilitated by ultrasonic activation, can provide high yields of the anhydrous salt.

Experimental Protocol:

-

In a reaction vessel, suspend finely divided nickel powder in a dry, inert solvent such as acetonitrile.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of trifluoromethanesulfonic acid dropwise to the nickel suspension.

-

For reactions employing ultrasonic activation, immerse the reaction vessel in an ultrasonic bath. The sonication helps to break down the passivating oxide layer on the metal surface and accelerate the reaction.

-

Monitor the reaction until the nickel powder is completely consumed.

-

Upon completion, filter the reaction mixture to remove any unreacted nickel.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the anhydrous this compound as a solid.

-

Wash the solid with a non-coordinating, dry solvent like diethyl ether to remove any organic impurities and then dry under vacuum.

Data Presentation

| Parameter | Method 1: From Nickel Carbonate | Method 2: Direct Synthesis from Nickel Powder |

| Starting Materials | Nickel(II) carbonate, Trifluoromethanesulfonic acid, Water | Nickel powder, Trifluoromethanesulfonic acid, Acetonitrile |

| Reaction Conditions | Ambient temperature for salt formation; 100°C under vacuum for dehydration | Typically ambient temperature, may be enhanced by sonication |

| Reaction Time | Several hours for salt formation; 8 hours for dehydration | Variable, dependent on reaction conditions and nickel powder reactivity |

| Product Form | Pale green solid[1] | Pale green solid |

| Purity | >95%[1] | High purity expected |

| Melting Point | 100-106 °C[1] | 100-106 °C |

Mandatory Visualizations

Experimental Workflow: Synthesis from Nickel(II) Carbonate

Caption: Workflow for the synthesis of anhydrous Ni(OTf)₂ from nickel(II) carbonate.

Experimental Workflow: Direct Synthesis from Nickel Powder

Caption: Workflow for the direct synthesis of anhydrous Ni(OTf)₂ from nickel powder.

Characterization

The final product should be characterized to confirm its identity and anhydrous nature.

-

Appearance: Anhydrous this compound is a pale green solid.[1]

-

Melting Point: The melting point is reported to be in the range of 100-106 °C.[1]

-

Infrared (IR) Spectroscopy: The absence of a broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of O-H stretching vibrations of water, can confirm the anhydrous nature of the product.

-

Thermogravimetric Analysis (TGA): TGA can be used to confirm the absence of water by showing no significant weight loss corresponding to dehydration at temperatures above 100°C. The compound is reportedly stable up to 600°C.[1]

Safety and Handling

-

This compound is irritating to the skin, eyes, and respiratory tract.[1]

-

It is moisture-sensitive and should be handled and stored under an inert atmosphere in a dry and well-ventilated place.[1]

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

All manipulations should be carried out in a fume hood.

Conclusion

This guide has detailed two effective methods for the preparation of anhydrous this compound. The choice of method may depend on the availability of starting materials and equipment. Proper characterization is essential to ensure the quality and anhydrous nature of the final product, which is critical for its successful application in moisture-sensitive catalytic reactions.

References

An In-depth Technical Guide to the Magnetic Properties of Nickel(II) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel(II) triflate or Ni(OTf)₂, is a versatile inorganic salt with the chemical formula C₂F₆NiO₆S₂.[1][2][3] It typically appears as a pale green, hygroscopic solid.[2] Beyond its utility as a catalyst in organic synthesis, the magnetic properties of Ni(OTf)₂ are of significant interest to researchers in coordination chemistry and materials science. This guide provides a comprehensive overview of the core magnetic characteristics of Nickel(II) trifluoromethanesulfonate, detailed experimental protocols for their measurement, and a theoretical framework for understanding its behavior.

Core Magnetic Properties

This compound is a paramagnetic compound due to the presence of two unpaired electrons in the 3d orbital of the Ni²⁺ ion (a d⁸ configuration in an octahedral ligand field).[4][5] Its magnetic behavior is characterized by a temperature-dependent magnetic susceptibility that follows the Curie-Weiss law at higher temperatures.

A key magnetic feature of anhydrous Ni(OTf)₂ is its reported transition to an antiferromagnetic state at low temperatures.[6] This ordering occurs at the Néel temperature (Tₙ), which has been cited as 77 K. Below this temperature, the magnetic moments of adjacent Ni²⁺ ions align in an antiparallel fashion, leading to a decrease in the overall magnetic susceptibility.

Data Presentation: Magnetic Parameters

The following table summarizes the key magnetic parameters for a typical high-spin octahedral Ni(II) complex, which provides a representative understanding of the expected values for Ni(OTf)₂.

| Parameter | Symbol | Typical Value | Unit |

| Electronic Configuration | - | d⁸ | - |

| Total Spin Quantum Number | S | 1 | - |

| Spin-Only Magnetic Moment | µ_so_ | 2.83 | µ_B_ |

| Effective Magnetic Moment | µ_eff_ | 3.0 - 3.5 | µ_B_ |

| Curie Constant | C | Varies | cm³·K/mol |

| Weiss Constant | θ | Varies (typically negative for antiferromagnetic interactions) | K |

| Néel Temperature | Tₙ | 77 (reported) | K |

Note: The effective magnetic moment for Ni(II) complexes is often higher than the spin-only value due to orbital contributions.[4]

Experimental Protocols

Synthesis of Anhydrous this compound

A common method for the preparation of anhydrous Ni(OTf)₂ involves the reaction of nickel(II) carbonate with an excess of trifluoromethanesulfonic acid.[7]

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a fume hood, slowly add an excess of trifluoromethanesulfonic acid to a stirred suspension of nickel(II) carbonate in a minimal amount of deionized water. Caution: The reaction is exothermic and produces CO₂ gas.

-

Continue stirring until the cessation of gas evolution and the formation of a clear green solution.

-

Filter the solution to remove any unreacted starting material.

-

The filtrate is concentrated by heating on a water bath to evaporate the excess acid and water.

-

The resulting solid is collected by filtration or centrifugation.

-

To obtain the anhydrous salt, the product is dried under reduced pressure at a temperature below 100 °C for several hours.[7]

Magnetic Susceptibility Measurement using a SQUID Magnetometer

The magnetic susceptibility of a powdered sample of Ni(OTf)₂ can be accurately measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Equipment:

-

SQUID Magnetometer (e.g., Quantum Design MPMS)

-

Gelatin capsule or other suitable sample holder

-

Microbalance

Procedure:

-

Sample Preparation: A precisely weighed amount of the powdered anhydrous Ni(OTf)₂ sample (typically 10-30 mg) is packed into a gelatin capsule. The capsule is then securely mounted in the sample holder.

-

Measurement Parameters:

-

Temperature Range: 2 K to 300 K.

-

Magnetic Field: A small DC magnetic field is applied, typically in the range of 1000 to 5000 Oe, for the temperature-dependent susceptibility measurement.

-

-

Data Collection:

-

Zero-Field-Cooled (ZFC): The sample is cooled from 300 K to 2 K in the absence of an applied magnetic field. The measurement field is then applied, and the magnetic moment is measured as the temperature is increased.

-

Field-Cooled (FC): The sample is cooled from 300 K to 2 K under the measurement magnetic field. The magnetic moment is then measured as the temperature is increased.

-

-

Data Analysis:

-

The raw magnetic moment data is converted to molar magnetic susceptibility (χ_M).

-

The data is plotted as χ_M vs. T and 1/χ_M vs. T.

-

The high-temperature linear portion of the 1/χ_M vs. T plot is fitted to the Curie-Weiss law (χ_M = C / (T - θ)) to determine the Curie constant (C) and the Weiss constant (θ).[8][9]

-

The effective magnetic moment (µ_eff) is calculated from the Curie constant using the equation µ_eff = √(8C) µ_B.

-

Visualizations

Experimental Workflow for Magnetic Characterization

Conceptual Diagram of Magnetic Behavior

References

- 1. This compound | C2F6NiO6S2 | CID 9820095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 60871-84-3 [chemicalbook.com]

- 3. CAS 60871-84-3: this compound [cymitquimica.com]

- 4. scielo.br [scielo.br]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Curie–Weiss law - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Nickel(II) Triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Nickel(II) Trifluoromethanesulfonate (B1224126) (Ni(OTf)₂), a versatile and widely used Lewis acid catalyst in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of Ni(OTf)₂, supported by detailed experimental protocols and representative data.

Introduction to the Spectroscopic Properties of Ni(OTf)₂

Nickel(II) triflate is a paramagnetic solid, a property that significantly influences its spectroscopic behavior, particularly in NMR. As a d⁸ transition metal complex, its solutions typically exhibit characteristic colors, which are quantifiable by UV-Vis spectroscopy. The trifluoromethanesulfonate (triflate) counterion possesses distinct vibrational modes that are readily identifiable in IR spectroscopy. Understanding these spectroscopic signatures is crucial for reaction monitoring, quality control, and mechanistic studies involving this important reagent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Ni(OTf)₂, the IR spectrum is dominated by the vibrational modes of the triflate anion (CF₃SO₃⁻).

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~1350 - 1250 | Asymmetric SO₃ stretching (νₐₛ(SO₃)) | A strong and often broad absorption due to the asymmetric stretching of the three S-O bonds. |

| ~1225 - 1150 | Asymmetric CF₃ stretching (νₐₛ(CF₃)) | A strong absorption arising from the asymmetric stretching of the C-F bonds. |

| ~1030 | Symmetric SO₃ stretching (νₛ(SO₃)) | A strong, sharp absorption corresponding to the symmetric stretching of the S-O bonds. |

| ~760 | S-C stretching (ν(S-C)) | A moderately intense band associated with the stretching of the sulfur-carbon bond. |

| ~640 | O-S-O bending (δ(O-S-O)) | A moderate to strong absorption from the deformation of the O-S-O angles. |

| ~575 | CF₃ deformation | A moderate absorption related to the deformation modes of the trifluoromethyl group. |

| ~520 | CF₃ rocking | A moderate absorption from the rocking motion of the trifluoromethyl group. |

Note: The exact peak positions and intensities can vary depending on the physical state of the sample (solid-state packing effects) and the degree of hydration.

Experimental Protocol: IR Spectroscopy

Given that Ni(OTf)₂ is moisture-sensitive, appropriate handling techniques are required to obtain a reliable IR spectrum.

Method 1: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Inside a glovebox or a dry bag, place a small amount of solid Ni(OTf)₂ onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted by the instrument software.

-

Cleaning: After analysis, carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous acetonitrile (B52724) or dichloromethane) and soft tissue.

Method 2: KBr Pellet Transmission FTIR

-

Sample Preparation: In a dry environment (glovebox), grind a small amount of Ni(OTf)₂ (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum is typically run with an empty sample compartment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule or ion. For Ni(OTf)₂, the observed spectrum is characteristic of the solvated Ni(II) ion. In aqueous solutions, this is the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which has a pale green color. In other coordinating solvents, such as acetonitrile, a different solvated species, like [Ni(CH₃CN)₆]²⁺, will be present with its own distinct spectrum.

Data Presentation: UV-Vis Spectroscopy

Aqueous Solution ([Ni(H₂O)₆]²⁺)

The UV-Vis spectrum of an aqueous solution of Ni(OTf)₂ is characterized by three weak d-d transitions.

| λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~395 | ~5 | ³A₂g → ³T₁g(P) |

| ~656 | ~2 | ³A₂g → ³T₁g(F) |

| ~725 | ~2 | ³A₂g → ³T₁g(F) (often a shoulder on the ~656 nm peak) |

Acetonitrile Solution ([Ni(CH₃CN)₆]²⁺)

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of Ni(OTf)₂ of known concentration in the desired solvent (e.g., deionized water or anhydrous acetonitrile). Handle the solid in a dry atmosphere if using a non-aqueous solvent. Prepare a series of dilutions from the stock solution.

-

Instrumentation Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Select the desired wavelength range (e.g., 300-900 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument (baseline correction).

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopy of Ni(OTf)₂ is dictated by the paramagnetic nature of the Ni(II) ion. This results in significant broadening and large chemical shift ranges for nuclei in proximity to the nickel center, a phenomenon known as the hyperfine shift. Direct observation of the ⁶¹Ni nucleus is very challenging. However, ¹H NMR of ligands coordinated to Ni(II) can be informative.

Data Presentation: ¹H NMR Spectroscopy

A ¹H NMR spectrum of Ni(OTf)₂ itself is not possible as it lacks protons. However, if Ni(OTf)₂ is dissolved in a coordinating solvent containing protons (e.g., water or acetonitrile), the solvent molecules will coordinate to the paramagnetic Ni(II) center. The protons of these coordinated solvent molecules will experience significant paramagnetic shifts and line broadening, often to the point of being unobservable or appearing as very broad humps in the baseline.

To illustrate the typical features of a ¹H NMR spectrum of a paramagnetic Ni(II) complex, representative data for a generic octahedral Ni(II) complex with organic ligands are presented below.

| Chemical Shift (δ, ppm) | Linewidth (Hz) | Assignment (Representative) |

| +50 to -100 | 100s - 1000s | Protons on coordinated ligands |

Note: The chemical shifts are highly temperature-dependent and can appear over a very wide range, including both positive and negative values. The signals are typically very broad compared to diamagnetic compounds.

Experimental Protocol: ¹H NMR of Paramagnetic Complexes

-

Sample Preparation: Prepare a solution of the paramagnetic nickel complex in a deuterated solvent. An internal standard may be used but its signal may also be broadened if it interacts with the paramagnetic center.

-

Instrument Setup: Use a high-field NMR spectrometer. The acquisition parameters need to be optimized for paramagnetic samples. This typically involves using a very short relaxation delay (due to rapid relaxation) and a wide spectral width to encompass the large chemical shift range.

-

Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans may need to be increased to obtain a reasonable signal-to-noise ratio for the broad peaks.

-

Data Processing: Apply appropriate window functions during Fourier transformation to improve the signal-to-noise ratio of the broad signals, often at the expense of resolution.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a substance like Ni(OTf)₂.

This diagram outlines the necessary steps from sample handling in an inert atmosphere to the preparation for each spectroscopic technique and the final data interpretation.

Methodological & Application

Application Notes and Protocols for Ni(OTf)2 Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for cross-coupling reactions catalyzed by nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)2) and other nickel complexes. The following sections cover C-C (cyanation), C-S (thiolation), and C-N (amination) bond formation, with a focus on the use of aryl and vinyl triflates as electrophilic partners.

C-C Cross-Coupling: Cyanation of Aryl and Vinyl Triflates

The cyanation of aryl and vinyl triflates is a valuable transformation for the synthesis of nitriles, which are important intermediates in pharmaceuticals and agrochemicals. Nickel catalysis offers a cost-effective and efficient alternative to traditional methods.

Data Summary: Ni(OTf)2 Catalyzed Cyanation

| Entry | Electrophile | Cyano Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Biphenylyl triflate | Acetonitrile (B52724) | 10 mol% Ni(OTf)2, 10 mol% dppp (B1165662), 20 mol% Zn(OTf)2, 2 equiv. Zn | CH3CN | 100 | 60 | >95 |

| 2 | Vinyl triflate (Cyclohexenyl) | t-Butyl isonitrile | 8 mol% Ni(OTf)2 | MeCN | 80 | 12 | 85 |

| 3 | Vinyl triflate (Styrenyl) | t-Butyl isonitrile | 8 mol% Ni(OTf)2 | MeCN | 80 | 12 | 72 |

dppp = 1,3-bis(diphenylphosphino)propane

Experimental Protocol: Ni(OTf)2-Catalyzed Cyanation of Aryl Triflates with Acetonitrile[1]

This protocol describes the cyanation of an aryl triflate using acetonitrile as the cyanide source, catalyzed by Ni(OTf)2.

Materials:

-

4-Biphenylyl trifluoromethanesulfonate

-

Nickel(II) trifluoromethanesulfonate (Ni(OTf)2)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Zinc trifluoromethanesulfonate (Zn(OTf)2)

-

Zinc dust

-

Acetonitrile (CH3CN), anhydrous

-

Nitrogen gas (N2)

-

Schlenk tube and standard Schlenk line equipment

Procedure:

-

To a flame-dried Schlenk tube under a nitrogen atmosphere, add 4-biphenylyl trifluoromethanesulfonate (1.0 equiv), Ni(OTf)2 (0.1 equiv), dppp (0.1 equiv), Zn(OTf)2 (0.2 equiv), and Zn dust (2.0 equiv).

-

Add anhydrous acetonitrile (0.7 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 60 hours.

-

After cooling to room temperature, the reaction mixture can be analyzed by GC-MS and purified by column chromatography.

Experimental Protocol: Ni(OTf)2-Catalyzed Cyanation of Vinyl Triflates with t-Butyl Isonitrile[2]

This protocol details the cyanation of a vinyl triflate using t-butyl isonitrile as the cyanide source, catalyzed by Ni(OTf)2 without an external ligand.[1][2]

Materials:

-

Vinyl triflate (e.g., cyclohex-1-en-1-yl trifluoromethanesulfonate)

-

tert-Butyl isonitrile

-

This compound (Ni(OTf)2)

-

Dicyclohexylmethylamine (Cy2NMe)

-

Acetonitrile (MeCN), anhydrous

-

Nitrogen gas (N2)

-

Reaction vial with a screw cap

Procedure:

-

In a nitrogen-filled glovebox, add the vinyl triflate (0.1 mmol, 1.0 equiv), Ni(OTf)2 (0.008 mmol, 8 mol%), and anhydrous acetonitrile (1.0 mL) to a reaction vial equipped with a stir bar.

-

Add tert-butyl isonitrile (0.13 mmol, 1.3 equiv) and dicyclohexylmethylamine (0.15 mmol, 1.5 equiv) to the vial.

-

Seal the vial with a screw cap and remove it from the glovebox.

-

Place the reaction vial in a preheated heating block at 80 °C and stir for 12 hours.

-

After cooling, the reaction mixture can be filtered through a short pad of silica (B1680970) gel and the solvent removed under reduced pressure. The product can be purified by flash chromatography.

C-S Cross-Coupling: Thiolation of Aryl and Alkenyl Triflates

Data Summary: Nickel-Catalyzed C-S Cross-Coupling of Aryl/Alkenyl Triflates

| Entry | Electrophile | Thiol | Catalyst System | Base | Solvent | Temp | Time | Yield (%) |

| 1 | Aryl Triflate | Alkyl Thiol | 5 mol% (Xantphos)Ni(o-tolyl)Cl | KOAc | THF | rt | 0.25-2 h | 55-98 |

| 2 | Alkenyl Triflate | Alkyl Thiol | 5 mol% (Xantphos)Ni(o-tolyl)Cl | KOAc | THF | rt | 0.25-2 h | 77-98 |

| 3 | Sterically Hindered Aryl Triflate | Alkyl Thiol | 10 mol% Ni(cod)2 / DPEphos | KOAc | THF | rt | 4 h | High |

Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; DPEphos = Bis(2-diphenylphosphinophenyl)ether

Experimental Protocol: Nickel-Catalyzed C-S Cross-Coupling of Aryl/Alkenyl Triflates with Alkyl Thiols[4]

This protocol describes a general and mild method for the thiolation of aryl and alkenyl triflates using an air-stable nickel precatalyst.

Materials:

-

Aryl or Alkenyl Triflate

-

Alkyl Thiol

-

(Xantphos)Ni(o-tolyl)Cl

-

Potassium acetate (B1210297) (KOAc)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen gas (N2)

-

Schlenk tube and standard Schlenk line equipment

Procedure:

-

To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl/alkenyl triflate (1.0 mmol, 1.0 equiv), (Xantphos)Ni(o-tolyl)Cl (0.05 mmol, 5 mol%), and KOAc (1.5 mmol, 1.5 equiv).

-

Add the alkyl thiol (1.1 mmol, 1.1 equiv) followed by anhydrous THF (3 mL).

-

Stir the reaction mixture at room temperature for the specified time (typically 15 minutes to 2 hours), monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with brine and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for Nickel(II) Trifluoromethanesulfonate in C-H Activation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) as a catalyst in C-H activation reactions. The following sections outline its application in ortho-alkylation of benzamides, ortho-arylation of aromatic carboxamides, and C-H/N-H annulation of aromatic amides, offering a valuable tool for the synthesis of complex organic molecules.

Introduction

Nickel(II) trifluoromethanesulfonate has emerged as a versatile and cost-effective catalyst for a variety of C-H functionalization reactions. Its ability to operate under relatively mild conditions and tolerate a range of functional groups makes it an attractive alternative to more expensive palladium-based catalysts. This document details three key applications of Ni(OTf)₂ in C-H activation, providing researchers with the necessary information to implement these methodologies in their own synthetic endeavors. The use of directing groups, such as the 8-aminoquinoline (B160924) moiety, is a common strategy to achieve high regioselectivity in these transformations.

Ortho-C-H Alkylation of Benzamides

A prominent application of Ni(OTf)₂ is the directed ortho-alkylation of benzamides using alkyl halides. The use of an 8-aminoquinoline directing group facilitates the selective functionalization of the C-H bond at the ortho position.

Data Presentation

| Entry | Benzamide Substrate | Alkyl Halide | Product | Yield (%) |

| 1 | N-(quinolin-8-yl)benzamide | 1-Iodobutane | 2-Butyl-N-(quinolin-8-yl)benzamide | 85 |

| 2 | 4-Methoxy-N-(quinolin-8-yl)benzamide | 1-Iodopentane | 4-Methoxy-2-pentyl-N-(quinolin-8-yl)benzamide | 78 |

| 3 | 4-Trifluoromethyl-N-(quinolin-8-yl)benzamide | 1-Iodohexane | 2-Hexyl-4-(trifluoromethyl)-N-(quinolin-8-yl)benzamide | 75 |

| 4 | N-(quinolin-8-yl)thiophene-2-carboxamide | 1-Iodobutane | 3-Butyl-N-(quinolin-8-yl)thiophene-2-carboxamide | 65 |

| 5 | N-(quinolin-8-yl)furan-2-carboxamide | 1-Iodobutane | 3-Butyl-N-(quinolin-8-yl)furan-2-carboxamide | 72 |

Experimental Protocol

General Procedure for Ortho-C-H Alkylation:

A 10 mL oven-dried screw-capped vial is charged with N-(quinolin-8-yl)benzamide derivative (0.2 mmol, 1.0 equiv.), this compound (Ni(OTf)₂, 7.1 mg, 0.02 mmol, 10 mol%), triphenylphosphine (B44618) (PPh₃, 5.2 mg, 0.02 mmol, 10 mol%), and sodium carbonate (Na₂CO₃, 42.4 mg, 0.4 mmol, 2.0 equiv.). The vial is sealed with a PTFE-lined cap and evacuated and backfilled with argon three times. Toluene (B28343) (1.0 mL) and the corresponding alkyl halide (0.4 mmol, 2.0 equiv.) are then added via syringe. The reaction mixture is stirred vigorously and heated at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (10 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired ortho-alkylated product.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for Ni(OTf)₂-catalyzed ortho-C-H alkylation.

Ortho-C-H Arylation of Aromatic Carboxamides

Ni(OTf)₂ can also catalyze the ortho-arylation of aromatic carboxamides using arylsilanes as the arylating agents. This reaction also benefits from a bidentate directing group to ensure high regioselectivity. While the optimized conditions for this specific transformation often utilize Ni(OAc)₂, Ni(OTf)₂ has shown catalytic activity in initial screenings and can be a viable alternative.

Data Presentation

| Entry | Carboxamide Substrate | Arylsilane | Product | Yield (%) |

| 1 | N-(pyridin-2-yl)benzamide | Triethoxy(phenyl)silane | 2-Phenyl-N-(pyridin-2-yl)benzamide | 75 |

| 2 | 4-Methyl-N-(pyridin-2-yl)benzamide | Triethoxy(4-methoxyphenyl)silane | 2-(4-Methoxyphenyl)-4-methyl-N-(pyridin-2-yl)benzamide | 82 |

| 3 | 4-Chloro-N-(pyridin-2-yl)benzamide | Triethoxy(4-fluorophenyl)silane | 4-Chloro-2-(4-fluorophenyl)-N-(pyridin-2-yl)benzamide | 68 |

| 4 | N-(pyridin-2-yl)naphthalene-2-carboxamide | Triethoxy(phenyl)silane | 1-Phenyl-N-(pyridin-2-yl)naphthalene-2-carboxamide | 71 |

| 5 | N-(pyridin-2-yl)thiophene-3-carboxamide | Triethoxy(phenyl)silane | 2-Phenyl-N-(pyridin-2-yl)thiophene-3-carboxamide | 62 |

Experimental Protocol

General Procedure for Ortho-C-H Arylation:

In a nitrogen-filled glovebox, a screw-capped vial is charged with the aromatic carboxamide (0.2 mmol, 1.0 equiv.), this compound (Ni(OTf)₂, 7.1 mg, 0.02 mmol, 10 mol%), triphenylphosphine (PPh₃, 10.5 mg, 0.04 mmol, 20 mol%), potassium fluoride (B91410) (KF, 23.2 mg, 0.4 mmol, 2.0 equiv.), and silver(I) oxide (Ag₂O, 46.3 mg, 0.2 mmol, 1.0 equiv.). The arylsilane (0.4 mmol, 2.0 equiv.) and 1,4-dioxane (B91453) (1.0 mL) are added. The vial is sealed and the reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) (10 mL), filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the arylated product.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for Ni(OTf)₂-catalyzed ortho-C-H arylation.

C-H/N-H Annulation of Aromatic Amides with Alkynes

Ni(OTf)₂ in combination with a phosphine (B1218219) ligand catalyzes the C-H/N-H annulation of aromatic amides with internal alkynes to produce isoquinolinone derivatives. This reaction proceeds without the need for an external directing group on the amide substrate.

Data Presentation

| Entry | Aromatic Amide | Alkyne | Product | Yield (%) |

| 1 | N-Phenylbenzamide | Diphenylacetylene | 2,3,4-Triphenyl-1(2H)-isoquinolinone | 85 |

| 2 | N-(4-Methoxyphenyl)benzamide | Diphenylacetylene | 2-(4-Methoxyphenyl)-3,4-diphenyl-1(2H)-isoquinolinone | 92 |

| 3 | N-Phenyl-4-methylbenzamide | Diphenylacetylene | 6-Methyl-2,3,4-triphenyl-1(2H)-isoquinolinone | 88 |

| 4 | N-Phenylbenzamide | 1,2-Di(p-tolyl)acetylene | 2-Phenyl-3,4-di(p-tolyl)-1(2H)-isoquinolinone | 78 |

| 5 | N-(4-Chlorophenyl)benzamide | Diphenylacetylene | 2-(4-Chlorophenyl)-3,4-diphenyl-1(2H)-isoquinolinone | 75 |

Experimental Protocol

General Procedure for C-H/N-H Annulation:

An oven-dried Schlenk tube is charged with the aromatic amide (0.25 mmol, 1.0 equiv.), this compound (Ni(OTf)₂, 8.9 mg, 0.025 mmol, 10 mol%), and triphenylphosphine (PPh₃, 13.1 mg, 0.05 mmol, 20 mol%). The tube is evacuated and backfilled with argon. The alkyne (0.5 mmol, 2.0 equiv.) and anhydrous toluene (1.0 mL) are added under argon. The reaction mixture is stirred and heated at 130 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding isoquinolinone.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for Ni(OTf)₂-catalyzed C-H/N-H annulation.

Safety and Handling

This compound is a hygroscopic and potentially toxic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (argon or nitrogen) as some of the reagents and intermediates can be air-sensitive. For detailed safety information, please consult the Safety Data Sheet (SDS) for this compound.

Conclusion

This compound is a powerful and versatile catalyst for C-H activation reactions, enabling the synthesis of a wide range of functionalized organic molecules. The protocols and data presented in this document provide a solid foundation for researchers to explore and utilize these methodologies in their synthetic projects, contributing to the advancement of organic synthesis and drug discovery.

Application Notes and Protocols for Suzuki Coupling with Ni(OTf)₂ Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit adapted, experimental procedure for the Suzuki-Miyaura cross-coupling reaction utilizing Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) as a catalyst. Due to a lack of specific literature precedents for Ni(OTf)₂ in this direct application, the following protocol is based on established methodologies for nickel-catalyzed Suzuki couplings with other nickel salts and related cross-coupling reactions involving Ni(OTf)₂. Researchers should consider this a starting point for optimization.

Overview and Principle